5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one
CAS No.: 2957-21-3
Cat. No.: VC0542319
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2957-21-3 |
---|---|
Molecular Formula | C16H14O5 |
Molecular Weight | 286.28 g/mol |
IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3 |
Standard InChI Key | DJOJDHGQRNZXQQ-UHFFFAOYSA-N |
Isomeric SMILES | COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)O)O |
SMILES | COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O |
Canonical SMILES | COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O |
Appearance | Solid powder |
Melting Point | 152 °C |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Sakuranetin’s structure features a chroman-4-one backbone substituted with hydroxyl groups at positions 5 and 4', a methoxy group at position 7, and a dihydroflavonoid configuration (Figure 1). The IUPAC name, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one, reflects this substitution pattern. Its isomeric SMILES notation () highlights the stereochemical orientation critical to its biological interactions.
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 286.28 g/mol |
Appearance | Solid powder |
Melting Point | 152°C |
Purity (Commercial) | >98% |
The compound’s crystalline form has been confirmed via X-ray diffractometry, revealing intermolecular hydrogen bonding patterns that stabilize its structure.
Biosynthesis and Natural Occurrence
Plant Defense Mechanisms
Sakuranetin functions as a phytoalexin in several plant species, most notably in rice (Oryza sativa), where its production is upregulated in response to biotic stressors such as fungal infections or insect herbivory. Biosynthetically, it derives from the methylation of naringenin, a reaction catalyzed by the enzyme naringenin 7-O-methyltransferase (NOMT). This pathway is activated by jasmonic acid signaling, linking Sakuranetin production to systemic acquired resistance in plants.
Distribution in Flora
Beyond rice, Sakuranetin has been isolated from:
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Artemisia campestris (field wormwood)
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Boesenbergia pandurata (fingerroot)
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Betula spp. (birch trees)
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Juglans spp. (walnut trees)
Its presence in these taxonomically diverse species underscores its evolutionary conservation as a defensive metabolite.
Biological Activities and Mechanisms
Antimicrobial Action
Sakuranetin exhibits broad-spectrum antimicrobial activity, particularly against fungal pathogens. In Helicobacter pylori, it inhibits 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ), a key enzyme in bacterial fatty acid biosynthesis. This inhibition destabilizes cell membrane integrity, leading to bacteriolysis. Against fungi such as Rhizoctonia solani, Sakuranetin disrupts (1,3)-β-glucan synthase activity, impairing cell wall synthesis.
Table 2: Antimicrobial Efficacy
Pathogen | MIC (µg/mL) | Target Enzyme |
---|---|---|
Helicobacter pylori | 12.5 | FabZ dehydratase |
Rhizoctonia solani | 25.0 | (1,3)-β-glucan synthase |
Anti-Inflammatory Properties
In murine macrophage models, Sakuranetin suppresses lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by >60% at 10 µM concentrations. This dual inhibition reduces nitric oxide () and prostaglandin E2 () production, mitigating inflammatory cascades.
Neuroprotective Effects
Emerging evidence suggests Sakuranetin crosses the blood-brain barrier in rodent models, where it attenuates oxidative stress in hippocampal neurons. Pretreatment with 50 mg/kg Sakuranetin reduced lipid peroxidation by 42% in ischemia-reperfusion injury models.
Pharmacological Research
In Vitro Studies
Sakuranetin’s commercial availability as a research-grade compound (>98% purity) has facilitated extensive in vitro investigation. Notable findings include:
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Antiproliferative Activity: IC values of 18.7 µM against MCF-7 breast cancer cells via STAT3 pathway inhibition.
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Vasorelaxant Effects: 73% relaxation of pre-contracted rat aortic rings at 100 µM through calcium channel modulation.
Metabolic Stability
Despite its therapeutic potential, Sakuranetin undergoes rapid Phase II metabolism in hepatic microsomes, with a half-life () of <15 minutes in human liver S9 fractions. Glucuronidation at the 5-hydroxyl position represents the primary detoxification pathway.
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